molecular formula C15H16N4O5S B13352531 2-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate

2-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13352531
M. Wt: 364.4 g/mol
InChI Key: CNZCDBFPFGXEIH-UHFFFAOYSA-N
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Description

2-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a nicotinate moiety, and a methylthio group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Nicotinate Moiety: The nicotinate moiety can be attached through an esterification reaction between the pyrimidine derivative and nicotinic acid.

    Incorporation of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The nicotinate moiety may interact with nicotinic receptors, influencing various biological processes. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl nicotinate
  • 2-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(ethylthio)nicotinate

Uniqueness

The presence of the methylthio group in 2-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(methylthio)nicotinate distinguishes it from similar compounds. This group can undergo unique chemical transformations, leading to the formation of distinct products and potentially enhancing its biological activity.

Properties

Molecular Formula

C15H16N4O5S

Molecular Weight

364.4 g/mol

IUPAC Name

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H16N4O5S/c1-18-11(16)10(13(21)19(2)15(18)23)9(20)7-24-14(22)8-5-4-6-17-12(8)25-3/h4-6H,7,16H2,1-3H3

InChI Key

CNZCDBFPFGXEIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C2=C(N=CC=C2)SC)N

Origin of Product

United States

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